ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propan-2-yloxy-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9(12)7-5-10-11-8(7)14-6(2)3/h5-6H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDBIMVFOWKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The isopropoxy group can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the isopropoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction may produce pyrazole-4-methanol derivatives.
Scientific Research Applications
Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate is a pyrazole derivative with a variety of applications in scientific research, including use as a chemical intermediate, and in biological and medicinal chemistry. Pyrazole derivatives, in general, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Chemistry this compound can be used as an intermediate in the synthesis of more complex pyrazole derivatives. It can undergo reactions such as oxidation, reduction, and substitution to modify its chemical structure.
- Oxidation Oxidation of this compound can yield pyrazole-4-carboxylic acid derivatives. Common oxidizing agents for this process include potassium permanganate () and chromium trioxide ().
- Reduction Reduction reactions can convert the ester group of this compound to an alcohol or other functional groups. Reducing agents like lithium aluminum hydride () or sodium borohydride () are often employed for this purpose.
- Substitution The isopropoxy group of this compound can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions using nucleophiles such as alkoxides or amines.
Biology Pyrazole derivatives, including this compound, are recognized for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Antimicrobial Activity Research suggests that pyrazole derivatives exhibit antimicrobial properties and have demonstrated effectiveness against various bacterial strains. For example, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide has shown significant in vitro activity against planktonic cells of Haemophilus influenzae and H. parainfluenzae .
- Anticancer Properties Pyrazole derivatives may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines and may also inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR.
Medicine this compound may be investigated for potential therapeutic applications, such as drug development for various diseases. Its mechanism of action in biological systems may involve interacting with molecular targets like enzymes or receptors, modulating their activity through enzyme inhibition or binding to specific receptors.
Industry Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Key Observations :
- Electronic Effects : The electron-donating isopropoxy group contrasts with the electron-withdrawing trifluoromethyl group, altering reactivity in nucleophilic or electrophilic reactions .
- Hydrogen Bonding : The isopropoxy oxygen may participate in hydrogen bonding, a critical factor in crystal engineering and supramolecular assembly .
Physicochemical Properties
- Solubility : Bulkier substituents like isopropoxy may reduce aqueous solubility compared to methyl or trifluoromethyl analogs, which are more lipophilic .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability due to strong C-F bonds, whereas isopropoxy groups may lower melting points due to increased conformational flexibility .
Research Findings and Data Gaps
- Crystallography: Tools like SHELXL and Mercury CSD are critical for analyzing hydrogen-bonding patterns and crystal structures in pyrazole derivatives .
- Biological Activity : While ethyl 3-methyl-1H-pyrazole-4-carboxylate is a nucleotide analog precursor , the isopropoxy derivative’s bioactivity remains unexplored in the provided sources.
Biological Activity
Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate is a compound within the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies on related compounds demonstrate that they can inhibit the growth of both planktonic cells and biofilms of pathogenic bacteria such as Haemophilus influenzae and H. parainfluenzae . The minimal inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.49 μg/ml, highlighting their potency .
Anticancer Properties
The anticancer potential of pyrazole derivatives is well-documented. This compound may exhibit similar properties through mechanisms such as cell cycle arrest and apoptosis induction in cancer cell lines. For example, related compounds have been shown to suppress A549 lung cancer cell growth via autophagy induction . The ability to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR, further underscores the therapeutic potential of these compounds .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. Studies have indicated that similar compounds can effectively neutralize endotoxins and reduce nitric oxide (NO) production in inflammatory models .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. The presence of certain substituents on the pyrazole ring significantly influences their pharmacological profiles:
| Substituent | Effect on Activity |
|---|---|
| Alkoxy groups | Improve lipophilicity and solubility |
| Carboxylic acid groups | Enhance bioactivity through further modifications |
| Fluoroalkyl substituents | Increase potency against specific targets |
The incorporation of isopropoxy groups in this compound may enhance its solubility and biological activity compared to other analogs lacking such modifications.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against clinical isolates of Haemophilus spp. Results indicated a significant reduction in bacterial viability at concentrations below 62.5 μg/ml, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A series of novel pyrazole derivatives were synthesized and evaluated for their anticancer properties against A549 lung cancer cells. The results demonstrated that compounds with similar structural features to this compound induced cell cycle arrest and apoptosis in a dose-dependent manner . This suggests that further exploration of this compound could lead to promising anticancer therapeutics.
Q & A
Q. What are the optimal synthetic routes for ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing substituents. In a typical protocol ( ):
- Reagents : Ethyl 5-azido-1H-pyrazole-4-carboxylate, alkynes (e.g., hex-1-yne), CuSO₄, sodium ascorbate.
- Conditions : THF/H₂O (1:1), 50°C, 72 hours.
- Purification : Silica gel chromatography (CH₂Cl₂/MeOH gradient).
- Yield : 41–51%, with purity confirmed by LC-MS and NMR .
- Key Variables : Temperature, catalyst loading, and solvent ratio significantly affect regioselectivity and yield.
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 8.56 (s, pyrazole H), 4.10 (q, OCH₂CH₃), and 1.11 (t, CH₃) confirm ester and isopropoxy groups. Splitting patterns distinguish substituent positions .
- ¹³C NMR : Peaks at δ 160.8 (C=O), 146.3 (pyrazole C), and 59.9 (OCH₂CH₃) validate the backbone .
- MS (FAB) : m/z 264 [M+H]+ matches the molecular formula C₁₂H₁₇N₅O₂ .
- IR : Strong bands at 1711 cm⁻¹ (ester C=O) and 3157 cm⁻¹ (N-H stretching) confirm functional groups .
Q. What safety protocols are critical when handling pyrazole derivatives in the lab?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats are mandatory ().
- Waste Disposal : Segregate organic waste and use licensed disposal services to avoid environmental contamination .
- Spill Management : Absorb with inert material (e.g., Celite) and avoid drainage entry .
Advanced Research Questions
Q. How can computational methods (e.g., quantum mechanics, DFT) optimize reaction pathways for synthesizing substituted pyrazole esters?
- Methodological Answer : ICReDD’s approach combines quantum chemical calculations (e.g., transition state analysis) with experimental data to predict optimal conditions ():
- Step 1 : Use Gaussian or ORCA for reaction path searches to identify low-energy intermediates.
- Step 2 : Apply machine learning to prioritize reaction parameters (e.g., solvent, temperature).
- Case Study : Simulated click reactions reduced trial-and-error iterations by 60% in analogous triazole-pyrazole hybrids .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Methodological Answer :
- Step 1 : Verify solvent and calibration (e.g., DMSO-d₆ shifts at δ 2.50 ppm).
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve coupling ambiguities. For example, NOESY can confirm spatial proximity of isopropoxy and pyrazole protons .
- Step 3 : Cross-validate with high-resolution MS (HRMS) to rule out isotopic or impurity interference .
Q. What strategies improve regioselectivity in pyrazole functionalization (e.g., isopropoxy vs. methyl substitution)?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., isopropoxy) favor substitution at less hindered positions (e.g., pyrazole C-3).
- Catalytic Tuning : Copper(I) catalysts in CuAAC enhance selectivity for 1,4-triazole regioisomers ().
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at C-4 .
Q. How can reaction byproducts (e.g., dimerization or oxidation) be minimized during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
